molecular formula C15H21F3N4O2 B6174278 tert-butyl 4-[3-amino-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate CAS No. 2613382-96-8

tert-butyl 4-[3-amino-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate

Cat. No.: B6174278
CAS No.: 2613382-96-8
M. Wt: 346.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-[3-amino-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate: is a synthetic organic compound that features a piperazine ring substituted with a pyridine moiety. The compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[3-amino-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Pyridine Intermediate: The pyridine ring is functionalized with an amino group and a trifluoromethyl group. This can be achieved through nitration followed by reduction or direct amination.

    Coupling with Piperazine: The functionalized pyridine is then coupled with piperazine. This step often involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or a palladium-catalyzed cross-coupling reaction.

    Protection of the Piperazine Nitrogen: The piperazine nitrogen is protected with a tert-butyl carbamate group to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-throughput techniques and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the trifluoromethyl group, converting it to a methyl group under specific conditions.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Methyl-substituted derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a building block for the synthesis of bioactive molecules that can interact with specific biological targets.

Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: In the industrial sector, it is used in the development of specialty chemicals and materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, making it a valuable tool in drug discovery and development. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate

Uniqueness: The presence of both the trifluoromethyl group and the piperazine ring distinguishes tert-butyl 4-[3-amino-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate from other similar compounds. This unique combination imparts enhanced chemical stability and biological activity, making it particularly valuable in various research and industrial applications.

Properties

CAS No.

2613382-96-8

Molecular Formula

C15H21F3N4O2

Molecular Weight

346.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.